N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Evaluated for its potential antimicrobial properties against bacterial and fungal pathogens.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
Target of Action
The primary targets of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds, such as indole derivatives, have been found to interact with various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds, such as indole derivatives, are known to be absorbed in the intestines, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of This compound Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the efficacy and stability of similar compounds, such as indole derivatives, can be influenced by various environmental factors .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenethylamine and 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-methoxyphenethylamine and the carboxylic acid group of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Scaling Up: Using larger reaction vessels and optimizing reaction conditions to ensure consistent yield and purity.
Automation: Implementing automated synthesis and purification systems to enhance efficiency and reproducibility.
Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Reagents like NaH (sodium hydride) or K₂CO₃ (potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenethyl)aniline: Similar structure but lacks the naphthyridine core.
1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar core structure but lacks the 3-methoxyphenethyl group.
Uniqueness
Structural Features: The combination of the naphthyridine core with the 3-methoxyphenethyl group provides unique chemical and biological properties.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for drug development and other applications.
This detailed overview highlights the significance of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in various scientific and industrial fields
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-17-14(6-4-9-20-17)12-16(19(22)24)18(23)21-10-8-13-5-3-7-15(11-13)25-2/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXSIRBJOGMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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